4-(2-quinolinylmethoxy)Benzaldehyde
Description
4-(2-Quinolinylmethoxy)Benzaldehyde is a benzaldehyde derivative substituted at the para position with a 2-quinolinylmethoxy group. The quinoline moiety, a bicyclic aromatic system containing a nitrogen atom, imparts unique electronic and steric properties to the molecule. The aldehyde functional group offers reactivity for further synthetic modifications, making it a versatile intermediate.
Properties
Molecular Formula |
C17H13NO2 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-(quinolin-2-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C17H13NO2/c19-11-13-5-9-16(10-6-13)20-12-15-8-7-14-3-1-2-4-17(14)18-15/h1-11H,12H2 |
InChI Key |
BYPHHRAYJCPPFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(2-Quinolinylmethoxy)Benzaldehyde with structurally analogous benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.
Key Comparisons :
Substituent Electronic Effects: Electron-donating groups (e.g., methoxy in 4-(2-Methoxyphenyl)Benzaldehyde ) increase the electron density of the benzaldehyde ring, reducing its reactivity toward electrophilic substitution. In contrast, electron-withdrawing groups (e.g., nitro in 4-(Benzyloxy)-3-Methoxy-2-Nitrobenzaldehyde ) enhance electrophilicity, favoring nucleophilic additions. The quinoline moiety in the target compound introduces both electron-withdrawing (via the aromatic N) and electron-donating (via methoxy) effects, creating a balanced electronic profile for selective reactivity.
Steric and Solubility Considerations: Bulky substituents like benzyloxy (4-Benzyloxybenzaldehyde ) or hexyloxy (4-(Hexyloxy)Benzaldehyde ) increase hydrophobicity, limiting aqueous solubility but improving lipid membrane penetration. The quinoline group adds steric bulk but also enables π-π stacking and hydrogen bonding, which are critical for binding to biological targets.
Biological and Industrial Applications: Quinoline derivatives are prominent in antifungal and antimicrobial applications (e.g., highlights similar compounds with 90–96% bioactivity ). Trifluoromethyl (4-(Trifluoromethyl)Benzaldehyde ) and furan (4-(5-Methyl-Furan-2-yl)Benzaldehyde ) groups are leveraged in agrochemicals due to their metabolic stability and heterocyclic reactivity.
Synthetic Utility :
- The aldehyde group in all compounds serves as a reactive handle for condensation , Schiff base formation , or cyclization reactions (e.g., details cycloaddition with phthalic anhydride ).
Research Findings and Gaps
- Antifungal Activity: Compounds with complex substituents (e.g., acetyloxy, dimethoxy) exhibit antifungal properties ( ), suggesting that the quinoline variant may also show similar activity.
- Synthetic Challenges: Positional isomerism (e.g., 2- vs. 8-quinolinyl substitution in ) significantly impacts reactivity and bioactivity, warranting further regioselective studies.
- Data Limitations: Direct experimental data on this compound’s physicochemical properties (e.g., melting point, solubility) are absent in the provided evidence, highlighting a need for targeted characterization.
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